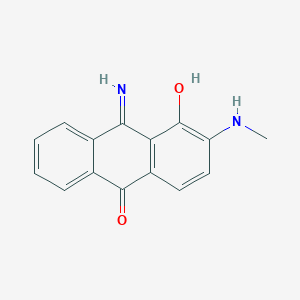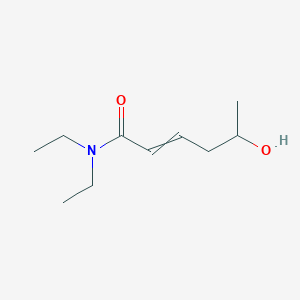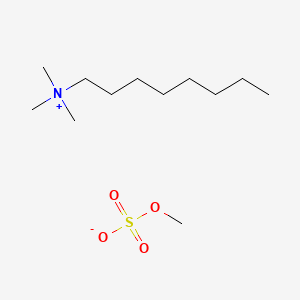![molecular formula C11H26O2Si2 B14484159 Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane CAS No. 65946-58-9](/img/structure/B14484159.png)
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of trimethylsilyl groups and an ethenyl group substituted with a propan-2-yl-oxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane typically involves the reaction of trimethylsilyl chloride with an appropriate ethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield silanols, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for various biochemical studies.
Industry: The compound is employed in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, making it suitable for various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler compound with a single silicon atom bonded to three methyl groups.
Methyltris(trimethylsiloxy)silane: A compound with three trimethylsiloxy groups attached to a central silicon atom.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: A compound with a propynyl group substituted with trimethylsilyl groups.
Uniqueness
Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups and an ethenyl group with a propan-2-yl-oxy substitution. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
65946-58-9 |
|---|---|
Molecular Formula |
C11H26O2Si2 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
trimethyl-(1-propan-2-yloxy-2-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(2)12-11(9-14(3,4)5)13-15(6,7)8/h9-10H,1-8H3 |
InChI Key |
SBZHRNLLTVKRSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
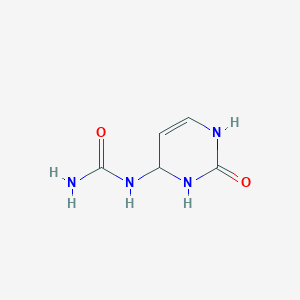

![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
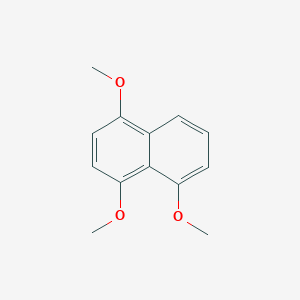
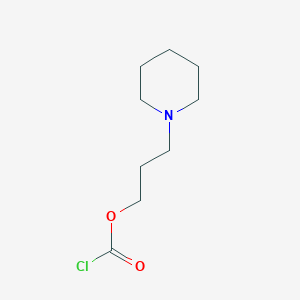
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)


